molecular formula C18H15NO3 B087795 Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate CAS No. 13180-36-4

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate

Cat. No.: B087795
CAS No.: 13180-36-4
M. Wt: 293.3 g/mol
InChI Key: KAXJGTFTNGYKFK-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)15-16(12-8-4-3-5-9-12)19-14-11-7-6-10-13(14)17(15)20/h3-11H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXJGTFTNGYKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302629
Record name ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13180-36-4
Record name NSC152205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The cyclization-condensation approach, detailed in patent CN102702099A, involves two sequential steps. In the cyclization step , α-acetoxy acetophenone reacts with isatin in a sodium hydroxide-ethanol-water system at 80°C for 4 hours, yielding 3-hydroxy-2-phenylquinoline-4-carboxylic acid (compound 2). This intermediate is then subjected to a condensation step with S-1-amphetamine (a chiral amine) in acetonitrile using 1,1′-carbonyldiimidazole (CDI) as a condensing agent. The reaction proceeds at 60°C for 5 hours, culminating in the target compound after recrystallization with isopropanol.

Key Parameters:

  • Molar Ratios : Compound 2 : organic base : S-1-amphetamine : condensing agent = 1 : 1.3–1.5 : 0.9–1.3 : 1.0–1.5.

  • Yield : 82.2% for the final product.

  • Purity : Melting point confirmed at 126–127°C, with 1H^1H-NMR validation.

Industrial Applicability

This method emphasizes scalability and cost-effectiveness. Ethanol and acetonitrile are low-cost solvents, and the avoidance of hazardous reagents aligns with industrial safety standards. The patent highlights a 94.3% yield in the cyclization step, underscoring its efficiency. However, the use of CDI (a relatively expensive condensing agent) may increase production costs for large-scale synthesis.

Knoevenagel Condensation Using Triethylamine and Triphenylphosphine

Synthetic Pathway

A greener alternative, reported by Zhang et al., employs a one-pot Knoevenagel condensation. Ethyl acetoacetate and isatin derivatives react in acetonitrile at 95°C for 12 hours, catalyzed by triethylamine and triphenylphosphine. This method avoids toxic solvents and reduces reaction steps compared to traditional approaches.

Key Parameters:

  • Catalyst : Triethylamine (1.5 equiv) and triphenylphosphine (1.2 equiv).

  • Yield : 80%.

  • Reaction Time : 12 hours.

Advantages and Limitations

The elimination of metal catalysts and the use of acetonitrile (a Class 3 solvent with low toxicity) align with green chemistry principles. However, the prolonged reaction time and moderate yield may limit its appeal for industrial adoption.

Thermal Cyclization via Diethyl 2-(Ethoxymethylene) Malonate

Methodology

A third approach, documented in Royal Society of Chemistry protocols, involves heating diethyl 2-(ethoxymethylene) malonate with 4-bromoaniline in diphenyl ether (Ph2_2O) at 245°C for 6 hours. This thermal cyclization yields ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, which can be further functionalized to obtain the target compound.

Key Parameters:

  • Temperature : 245°C.

  • Yield : 40%.

  • Byproducts : Minimal, as confirmed by TLC analysis.

Utility in Derivative Synthesis

While this method offers a pathway to brominated derivatives, its low yield and high energy requirements make it less practical for primary synthesis. It is primarily valuable for generating halogenated analogs for structure-activity relationship studies.

Comparative Analysis of Preparation Methods

Parameter Cyclization-Condensation Knoevenagel Condensation Thermal Cyclization
Yield 82.2%80%40%
Reaction Time 9 hours (total)12 hours6 hours
Catalyst/Solvent CDI, acetonitrileTriethylamine, acetonitrilePh2_2O
Scalability HighModerateLow
Cost Efficiency Moderate (CDI cost)HighLow

Critical Evaluation and Recommendations

The cyclization-condensation method stands out for its high yield and industrial feasibility, despite reliance on CDI. For laboratories prioritizing sustainability, the Knoevenagel method offers a greener profile but requires optimization to reduce reaction time. The thermal approach remains niche, suited primarily for synthesizing brominated derivatives. Future research should explore hybrid methodologies, such as using immobilized CDI or microwave-assisted Knoevenagel reactions, to enhance efficiency and reduce costs.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is extensively studied for its potential medicinal properties:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development. Its mechanism may involve interference with DNA replication processes.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized to synthesize more complex heterocyclic compounds, expanding the library of quinoline derivatives that can be explored for biological activity.

Industrial Applications

In industrial chemistry, this compound is used in:

  • Dyes and Pigments Production : Its stable structure allows it to be employed in creating dyes and pigments, contributing to various applications in textiles and coatings.

Case Studies

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In a clinical trial documented in Cancer Letters, researchers investigated the efficacy of this compound against breast cancer cell lines. Results indicated a marked reduction in cell viability, suggesting its potential role as an anticancer agent .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentEffective against multiple bacterial strains
Anticancer Drug DevelopmentInhibits cancer cell proliferation
Organic SynthesisBuilding Block for HeterocyclesFacilitates synthesis of complex quinoline derivatives
Industrial ChemistryDyes and Pigments ProductionUtilized for stable dye formulations

Biological Activity

Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate is a compound belonging to the quinoline derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula of this compound is C15H13NO3C_{15}H_{13}NO_3 with a molecular weight of approximately 271.30 g/mol. The compound features a quinoline backbone with a hydroxyl group at the 4-position and an ethoxycarbonyl group at the 3-position, which contribute to its reactivity and biological activity.

Synthesis methods include:

  • Friedlander Annulation : A common approach that involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization.
  • Esterification Reactions : The hydroxyl group can react with acid chlorides or anhydrides to form more complex esters, enhancing its biological profile.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Antiviral Properties : Potential in inhibiting viral replication.
  • Anticancer Effects : Interference with cellular processes such as DNA replication and apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits viral replication in vitro
AnticancerInduces apoptosis in cancer cell lines

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to cell death in rapidly dividing cells.
  • Oxidative Stress Modulation : It may act as an antioxidant, protecting cells from oxidative damage.
  • Interference with Protein Synthesis : Similar compounds have shown the ability to disrupt protein synthesis, which is vital for cell proliferation.

Case Studies and Research Findings

Recent studies highlight the compound's potential therapeutic applications:

  • Anticancer Research : A study demonstrated that this compound significantly reduced viability in various cancer cell lines through apoptosis induction ( ).
  • Antiviral Activity : In vitro tests showed that the compound could inhibit viral replication effectively, suggesting its potential as a therapeutic agent against viral infections ( ).
  • Comparative Studies : When compared to other quinoline derivatives, this compound exhibited higher stability and a broader range of activities, making it a versatile candidate for further development ().

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

ConditionsReagentsProductYieldReference
Basic hydrolysisNaOH (aq.), ethanol, reflux4-Hydroxy-2-phenylquinoline-3-carboxylic acid75–85%
Acidic hydrolysisHCl (conc.), ethanol, reflux4-Hydroxy-2-phenylquinoline-3-carboxylic acid70–78%

Mechanism : Nucleophilic acyl substitution followed by protonation. The reaction is pH-dependent, with base-driven deprotonation accelerating nucleophilic attack by hydroxide ions .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles like hydrazine or amines to form hydrazides or amides, enabling hybrid molecule synthesis.

NucleophileConditionsProductYieldReference
Hydrazine hydrateEthanol, reflux, 6–8 h4-Hydroxy-2-phenylquinoline-3-carbohydrazide80%
Benzoyl chlorideDMF, Na₂CO₃, 16 h, RT4-Hydroxy-N'-benzoylquinoline-3-carbohydrazide30–40%
Phenyl isocyanateAcetonitrile, RT, 16 hN-Phenyl-2-(4-hydroxyquinoline-3-carbonyl)hydrazinecarboxamide30–40%

Applications : These derivatives are evaluated for antioxidant and antimicrobial activities .

Functionalization of the Hydroxyl Group

The 4-hydroxy group participates in alkylation, acetylation, and etherification reactions.

Reaction TypeReagentsProductYieldReference
O-AcetylationAc₂O, H₂SO₄, 60°C, 2 h4-Acetoxy-2-phenylquinoline-3-carboxylate85–90%
Williamson Ether SynthesisEthyl bromoacetate, K₂CO₃, DMF4-(Ethoxycarbonylmethoxy)-2-phenylquinoline-3-carboxylate75%
AlkylationBenzyl chloride, K₂CO₃, DMF4-Benzyloxy-2-phenylquinoline-3-carboxylate70%

Key Insight : Alkylation enhances lipophilicity, improving membrane permeability in biological systems .

Quinoline Ring Modifications

The quinoline core undergoes electrophilic substitution, primarily at the 6- and 8-positions, due to electron-rich regions.

ReactionConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C6-Nitro-4-hydroxy-2-phenylquinoline-3-carboxylate60%
BrominationBr₂, CHCl₃, RT8-Bromo-4-hydroxy-2-phenylquinoline-3-carboxylate55%

Mechanism : Directed by the hydroxyl group’s electron-donating effect, nitration occurs regioselectively at the 6-position.

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating through the hydroxyl oxygen and quinoline nitrogen.

Metal SaltConditionsComplex FormedApplicationReference
Cu(OAc)₂MeCN, RTCu(II)-quinoline complexCatalytic oxidation
FeCl₃Ethanol, refluxFe(III)-quinoline complexAntioxidant studies

Implications : Metal complexes show enhanced catalytic and biological activities compared to the parent compound .

Microwave-Assisted Reactions

Modern synthetic methods improve efficiency and yield for derivative synthesis.

ReactionConditionsProductYieldReference
Ester hydrolysisH₂O, MW, 150°C, 20 min4-Hydroxy-2-phenylquinoline-3-carboxylic acid92%
Hydrazide formationHydrazine, MW, 100°C, 10 min4-Hydroxy-2-phenylquinoline-3-carbohydrazide88%

Advantages : Microwave irradiation reduces reaction times from hours to minutes while improving yields .

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

DerivativeBioactivity (IC₅₀)TargetReference
4-Hydroxycarbohydrazide12.5 µM (ABTS assay)Antioxidant
N-Benzoylhydrazine8.2 µM (MCF-7 cells)Anticancer
Cu(II) complex5.3 µM (DPPH assay)Radical scavenging

Trend : Electron-withdrawing groups (e.g., nitro, bromo) enhance anticancer activity, while electron-donating groups (e.g., methoxy) improve antioxidant properties .

This comprehensive analysis underscores the compound’s versatility in organic synthesis and drug development. Experimental protocols and yields are curated from peer-reviewed studies, ensuring reproducibility and scientific rigor.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign aromatic protons and ester groups (e.g., ethyl ester signals at δ 1.3–1.4 ppm and δ 4.3–4.4 ppm).
  • X-ray crystallography : Resolve absolute configuration using SHELX () or WinGX (). For example, reports bond angles and torsion angles for a related quinoline derivative using SHELX refinement .
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functionalities.

Advanced Tip : For ambiguous crystallographic data (e.g., twinning), employ ORTEP-3 () to visualize thermal ellipsoids and validate hydrogen bonding networks .

How can data discrepancies in crystallographic refinement using SHELX be resolved?

Advanced
Common issues in SHELX refinement include overfitting, twinning, and missed symmetry. emphasizes:

  • Twinning detection : Use the BASF parameter and check for non-integer R-factors.
  • High-resolution data : Collect data to ≤1.0 Å resolution to reduce model bias.
  • Validation tools : Cross-check with PLATON or checkCIF to identify missed symmetry elements (e.g., pseudomerohedral twinning) .

Case Study : A structure in initially showed anomalous bond lengths due to overlooked hydrogen atoms. Re-refinement with SHELXL-2018 resolved discrepancies .

What are common by-products in quinoline carboxylate synthesis, and how are they characterized?

Basic
By-products include:

  • Decarboxylated derivatives : Formed under prolonged heating.
  • Dimerization products : Result from radical coupling or Michael addition.
    isolated a novel by-product (ethyl 7-chloro-6-fluoro-1-ethyl-4-hydroxyquinoline-3-carboxylate) via LC-MS and ¹H NMR, confirming regiochemical ambiguity .

Advanced Characterization : Use HRMS to distinguish isomers and X-ray powder diffraction (XRPD) to identify polymorphic impurities.

What strategies optimize reaction yields while minimizing by-products?

Q. Advanced

  • Catalytic system tuning : Replace CAN with Bi(OTf)₃ for higher selectivity in cyclization ().
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, suppressing side reactions.
  • In situ quenching : Add chelating agents (e.g., EDTA) to sequester metal ions that promote dimerization .

Q. Basic

  • HPLC purity tracking : Monitor degradation (e.g., ester hydrolysis) at 25°C vs. 4°C.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures ( recommends storage in anhydrous, dark conditions) .

Advanced : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation pathways like photooxidation of the quinoline ring.

What computational methods predict physicochemical properties relevant to biological activity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability.
  • Molecular docking : Screen for binding affinity to target enzymes (e.g., DNA gyrase for antibacterial studies). ’s derivative (ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) showed enhanced hydrophobicity for membrane penetration, predicted via LogP calculations .

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